molecular formula C14H16ClNS B2652697 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride CAS No. 1049755-55-6

4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride

Cat. No.: B2652697
CAS No.: 1049755-55-6
M. Wt: 265.8
InChI Key: DLQYXWSCPPGOJA-UHFFFAOYSA-N
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Description

4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride is a substituted aniline derivative featuring a 2,4-dimethylphenyl sulfanyl group attached to the para-position of the aniline ring, with a hydrochloride salt.

Properties

IUPAC Name

4-(2,4-dimethylphenyl)sulfanylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NS.ClH/c1-10-3-8-14(11(2)9-10)16-13-6-4-12(15)5-7-13;/h3-9H,15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQYXWSCPPGOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=C(C=C2)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride typically involves the reaction of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions:

  • Oxidation : The sulfanyl group can be oxidized to sulfoxides or sulfones.
  • Reduction : Potential reduction of nitro groups to amines.
  • Substitution Reactions : The aniline ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions :

  • Oxidizing Agents : Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reducing Agents : Sodium borohydride, lithium aluminum hydride.
  • Electrophiles for Substitution : Bromine, chlorine.
Reaction TypeMajor Products Formed
OxidationSulfoxides, sulfones
ReductionAmines
SubstitutionHalogenated aniline derivatives

The compound has garnered attention for its potential biological activities, including:

  • Antimicrobial Properties : Studies indicate that it may exhibit activity against various bacterial strains.
  • Anticancer Activity : Preliminary research shows promise against different tumor cell lines, with structure-activity relationship studies suggesting modifications can enhance potency.
    • In Vitro Studies : Demonstrated inhibition of acetylcholinesterase (AChE) with significant potency compared to standard inhibitors.
    • Cytotoxicity Assessments : Induced apoptosis in human cancer cell lines in a concentration-dependent manner.

Medicine

The compound is being investigated for its potential use in drug development:

  • Cholinesterase Inhibition : The compound acts as an inhibitor of both AChE and butyrylcholinesterase (BChE), which are crucial for regulating acetylcholine levels. This action may enhance cholinergic neurotransmission and presents a potential therapeutic avenue for neurodegenerative diseases such as Alzheimer's disease.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Tests : In vitro assays indicated that the compound effectively induces apoptosis in cancer cells.
  • Anti-inflammatory Models : Animal studies demonstrated reduced inflammation symptoms when treated with the compound.
  • Cholinesterase Inhibition Studies : Significant inhibition of AChE activity was observed, supporting its potential use in treating Alzheimer's disease.

Summary of Biological Activities

Biological ActivityObservations
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces symptoms in inflammation models
AntimicrobialExhibits activity against bacterial strains

Mechanism of Action

The mechanism of action of 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Source
4-[(2,4-Dimethylphenyl)sulfanyl]aniline HCl C₁₄H₁₆ClNS ~264.5 2,4-Dimethylphenyl, sulfanyl Thioether, aniline Inferred
4-[(2-Chlorophenyl)sulfanyl]aniline C₁₂H₁₀ClNS 235.73 2-Chlorophenyl, sulfanyl Thioether, aniline
4-(Methylsulfonyl)aniline HCl C₇H₉ClNO₂S 171.21 Methylsulfonyl Sulfonyl, aniline
N-Methyl-4-(methylsulfonyl)aniline HCl C₈H₁₂ClNO₂S 221.7 N-Methyl, methylsulfonyl Sulfonyl, N-methyl
N-{2-[(2-Chloroethyl)amino]ethyl}-2-[(2,4-dimethylphenyl)sulfanyl]aniline HCl C₁₈H₂₄Cl₂N₂S 371.38 2,4-Dimethylphenyl sulfanyl, chloroethylaminoethyl Thioether, tertiary amine
Key Observations:

Sulfanyl vs. Sulfonyl Groups :

  • The sulfanyl group in 4-[(2,4-Dimethylphenyl)sulfanyl]aniline HCl is less electron-withdrawing than the sulfonyl group in 4-(Methylsulfonyl)aniline HCl . This impacts the aniline's nucleophilicity and acidity; sulfonyl derivatives are typically weaker bases due to the electron-withdrawing nature of the sulfonyl group.
  • Sulfonyl-containing compounds (e.g., 4-(Methylsulfonyl)aniline HCl) may exhibit higher stability toward oxidation compared to sulfanyl analogs .

N-Methylation in N-Methyl-4-(methylsulfonyl)aniline HCl reduces hydrogen-bonding capacity, which could affect solubility and receptor binding .

Molecular Weight and Complexity: The chloroethylaminoethyl substituent in the compound from increases its molecular weight (371.38 g/mol) and introduces a tertiary amine, making it suitable for applications requiring extended pharmacokinetic profiles or metal chelation .

Physicochemical and Functional Differences

  • Solubility : Hydrochloride salts generally improve water solubility. However, bulky substituents (e.g., 2,4-dimethylphenyl) may counteract this by increasing hydrophobicity.
  • Reactivity :
    • Sulfanyl groups are prone to oxidation, forming sulfoxides or sulfones, whereas sulfonyl derivatives are oxidation-resistant .
    • The tertiary amine in ’s compound may participate in acid-base reactions or coordinate with metal ions, unlike simpler aniline derivatives .

Biological Activity

4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride, a compound with potential therapeutic applications, has garnered attention in various fields of biological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic uses.

The chemical structure of this compound includes a sulfanyl group attached to an aniline derivative, which may impact its biological interactions. The compound is classified under various categories based on its functional groups and has been noted for its potential as an enzyme inhibitor and receptor modulator .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of cholinesterase enzymes (AChE and BChE), which are crucial in the regulation of acetylcholine levels in neuronal cells. This inhibition can enhance cholinergic neurotransmission, making it a candidate for treating neurodegenerative diseases like Alzheimer's .
  • Receptor Modulation : It may also interact with various receptors, potentially modulating signaling pathways involved in inflammation and cancer .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity against various tumor cell lines. Structure-activity relationship studies indicate that modifications to the aniline structure can enhance its potency against cancer cells .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .
  • Antimicrobial Activity : Some studies have reported antimicrobial effects, indicating potential applications in combating bacterial infections .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound inhibited AChE activity with an IC50 value indicating significant potency compared to standard inhibitors .
  • Cytotoxicity Assessments : Cytotoxicity tests on human cancer cell lines revealed that the compound induces apoptosis in a concentration-dependent manner, suggesting its potential as an anticancer agent .
  • Inflammation Models : Animal models of inflammation showed reduced symptoms when treated with the compound, supporting its anti-inflammatory claims .

Data Table: Summary of Biological Activities

Activity Type Observed Effect Reference
Enzyme InhibitionAChE/BChE inhibition
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in inflammation markers
AntimicrobialInhibition of bacterial growth

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where a thiol group from 2,4-dimethylbenzenethiol reacts with a halogenated aniline precursor, followed by hydrochloride salt formation. Purity optimization requires recrystallization in polar solvents (e.g., ethanol/water mixtures) and characterization via HPLC (≥95% purity threshold) . X-ray powder diffraction (XRPD) should confirm crystallinity, with characteristic peaks at 5.5°, 14.8°, 16.7°, and 20.0° (2θ ± 0.2°) to validate phase purity .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm the sulfanyl linkage and aromatic substitution pattern.
  • Mass spectrometry (ESI-MS or HRMS) to verify molecular weight (e.g., [M+H]+ ion).
  • Elemental analysis to validate C, H, N, and S percentages, ensuring stoichiometric consistency with the hydrochloride salt .

Q. What handling and storage considerations are critical for this compound?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the hydrochloride salt. Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation of the sulfanyl group. Refer to safety data sheets (MSDS) for 2,4-dimethylaniline derivatives, which highlight respiratory and dermal toxicity risks .

Q. Which analytical techniques are suitable for quantifying this compound in mixed matrices?

  • Methodological Answer :

  • Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
  • UV-Vis spectroscopy to track absorbance maxima (~280 nm) for concentration calibration .

Q. What is the role of this compound in medicinal chemistry research?

  • Methodological Answer : It serves as a precursor for bioactive molecules, such as piperazine derivatives (e.g., vortioxetine analogs), where the sulfanyl group enhances blood-brain barrier permeability. Biological assays should assess receptor binding affinity (e.g., serotonin transporters) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals. Compare experimental XRPD patterns with computational simulations (e.g., Mercury software) to distinguish polymorphic forms .

Q. What is the impact of the hydrochloride salt on solubility and stability in aqueous systems?

  • Methodological Answer : Conduct pH-solubility profiling (e.g., shake-flask method) to determine ionization states. Accelerated stability studies (40°C/75% RH) over 4 weeks can assess degradation pathways (e.g., hydrolysis) via LC-MS .

Q. How does the sulfanyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : Perform mechanistic studies using palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Monitor sulfur leaching via ICP-MS to optimize catalyst loading. Compare reactivity with oxygen/selenium analogs to evaluate electronic effects .

Q. What strategies mitigate stability issues under oxidative conditions?

  • Methodological Answer : Introduce stabilizing additives (e.g., BHT) during synthesis. Use EPR spectroscopy to detect radical intermediates formed during sulfanyl group oxidation .

Q. How can this compound be applied in multi-step synthesis of heterocyclic frameworks?

  • Methodological Answer : Utilize the aniline moiety for Buchwald-Hartwig aminations or Ullmann couplings to construct triazole or piperazine derivatives. Optimize reaction conditions (e.g., temp, solvent) to prevent sulfur-based catalyst poisoning .

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